
3-Fluoro-4-methyl-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methyl-1-naphthonitrile is an organic compound characterized by a naphthalene ring substituted with a fluoro group at the 3-position and a methyl group at the 4-position, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluoro-4-methyl-1-naphthol with a suitable nitrile source under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the naphthalene ring while introducing the desired substituents.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methyl-1-naphthonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation or nitration reactions can be carried out using halogenating agents or nitric acid.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
3-Fluoro-4-methyl-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-1-naphthonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
- 4-Fluoro-1-naphthonitrile
- 3-Methyl-1-naphthonitrile
- 3-Fluoro-1-naphthonitrile
Comparison: Compared to these similar compounds, 3-Fluoro-4-methyl-1-naphthonitrile is unique due to the presence of both fluoro and methyl groups on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H8FN |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-fluoro-4-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8FN/c1-8-10-4-2-3-5-11(10)9(7-14)6-12(8)13/h2-6H,1H3 |
InChI Key |
GVRQFNYTIRDYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=CC=CC=C12)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


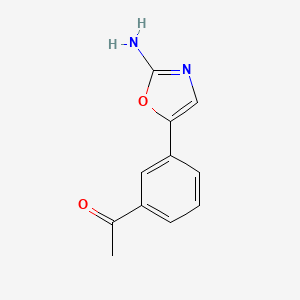
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)

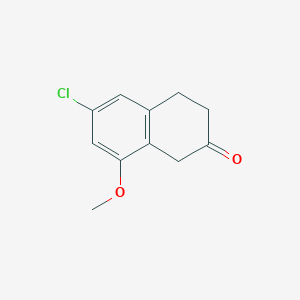
![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)
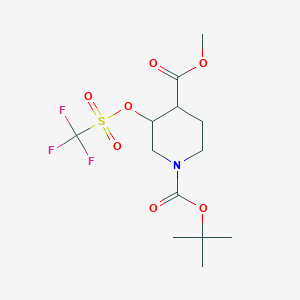
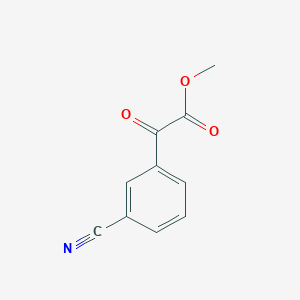
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
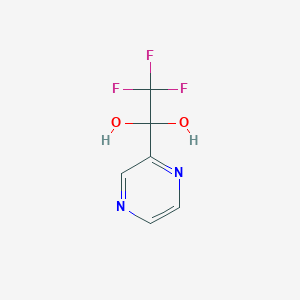
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)


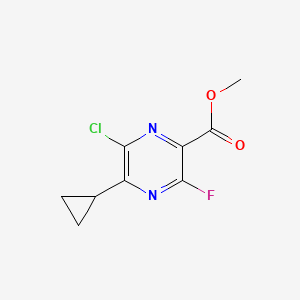
![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)
